molecular formula C13H19NO B1591131 N,N-Diethyl-2,3-dimethylbenzamide CAS No. 57806-76-5

N,N-Diethyl-2,3-dimethylbenzamide

Cat. No. B1591131
CAS RN: 57806-76-5
M. Wt: 205.3 g/mol
InChI Key: SMVYLWURFNYXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-2,3-dimethylbenzamide is a synthetic organic compound with a molecular weight of 205.3 . It is commonly used as an ingredient in insect repellants .


Synthesis Analysis

The synthesis of N,N-Diethyl-2,3-dimethylbenzamide involves the use of copper-based metal-organic frameworks to promote oxidative couplings, which has allowed the synthesis of amides in a very effective manner . The procedure has been successfully applied to the unique preparation of N,N-Diethyl-2,3-dimethylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .


Molecular Structure Analysis

The molecular formula of N,N-Diethyl-2,3-dimethylbenzamide is C13H19NO . The InChI code is 1S/C13H19NO/c1-5-14(6-2)13(15)12-9-7-8-10(3)11(12)4/h7-9H,5-6H2,1-4H3 .


Chemical Reactions Analysis

N,N-Dimethylbenzamide is a hydrotropic agent and its ability to solubilize drugs with low aqueous solubility has been investigated . It reacts with PhLnI complexes (Ln-Eu, Sm, Yb) to yield benzophenone in good yields .


Physical And Chemical Properties Analysis

N,N-Diethyl-2,3-dimethylbenzamide is a liquid at 20 degrees Celsius . . The refractive index is 1.52 .

Scientific Research Applications

Synthesis and Chemical Reactions

DEET, known for its role as an insect repellent, has been a subject of study for its synthesis and chemical properties. In one study, a dimethyl formamide-catalyzed synthesis of DEET from toluic acid and oxalyl chloride is presented, highlighting a method for its production in an educational setting (Habeck, Diop, & Dickman, 2010). Another study focuses on the chemistry of N,N-Dimethylbenzamide and its reactions, providing insights into the synthesis of related compounds and their potential applications (Hanessian & Moralioglu, 1972).

Biological Interactions

Research on DEET has also explored its interactions with biological systems. For instance, its inhibitory effects on cholinesterase activity in both insect and mammalian nervous systems were investigated, demonstrating its potential impact beyond being a mere repellent (Corbel et al., 2009). This highlights the importance of considering DEET's mechanism of action and potential implications for human health and safety.

Molecular Imaging and Diagnosis

Although not directly related to N,N-Diethyl-2,3-dimethylbenzamide, studies involving related compounds have contributed to advancements in molecular imaging and diagnosis. For example, compounds structurally similar to DEET have been used in developing imaging agents for diseases such as Alzheimer's (Shoghi-Jadid et al., 2002). This demonstrates the broader applicability of research on chemical compounds in medical sciences.

Environmental and Health Safety

Investigations into the effects of DEET and related compounds on environmental and health safety are crucial. For example, the metabolism and toxicity of certain benzamides in liver cells have been studied to understand their carcinogenic potential and the role of specific enzymes in their metabolism (Moore et al., 1987). These studies contribute to our understanding of the safety and environmental impact of chemical compounds, including insect repellents like DEET.

Safety And Hazards

N,N-Diethyl-2,3-dimethylbenzamide can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

N,N-Diethyl-2,3-dimethylbenzamide has been shown to serve as a metal–organic framework synthesis solvent with phase-directing capabilities . Furthermore, DEET-loaded MOFs can be leveraged in controlled-release insect repellent formulations . This suggests that N,N-Diethyl-2,3-dimethylbenzamide could play a significant role in the future of insect repellent formulations and metal-organic framework synthesis .

properties

IUPAC Name

N,N-diethyl-2,3-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-5-14(6-2)13(15)12-9-7-8-10(3)11(12)4/h7-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVYLWURFNYXTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC(=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20575907
Record name N,N-Diethyl-2,3-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-2,3-dimethylbenzamide

CAS RN

57806-76-5
Record name N,N-Diethyl-2,3-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2,3-dimethyl-benzoic acid (1.52 g, 10.1 mmol) in CH2Cl2/DMF (118 mL/12 mL) was added N,N-diisopropylethylamine (1.76 mL, 10.1 mmol) and TBTU (3.25 g, 10.1 mmol) and the reaction mixture stirred at RT for 50 min. N,N-diethylamine (1.58 mL, 15.2 mmol) was added and the reaction mixture stirred for 18 h. The reaction mixture was washed with 10% Na2CO3 solution (2×100 mL) and concentrated in vacuo. The crude material was purified by silica gel column chromatography, eluting with isohexane and increasing the polarity to 30% EtOAc/isohexane to obtain N,N-diethyl-2,3-dimethyl-benzamide as a colourless liquid (1.48 g, 72%).
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
1.76 mL
Type
reactant
Reaction Step One
Name
Quantity
3.25 g
Type
reactant
Reaction Step One
Name
CH2Cl2 DMF
Quantity
118 mL
Type
solvent
Reaction Step One
Quantity
1.58 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethyl-2,3-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
N,N-Diethyl-2,3-dimethylbenzamide
Reactant of Route 3
Reactant of Route 3
N,N-Diethyl-2,3-dimethylbenzamide
Reactant of Route 4
Reactant of Route 4
N,N-Diethyl-2,3-dimethylbenzamide
Reactant of Route 5
Reactant of Route 5
N,N-Diethyl-2,3-dimethylbenzamide
Reactant of Route 6
Reactant of Route 6
N,N-Diethyl-2,3-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.